molecular formula C24H22N4O4 B11454281 ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454281
M. Wt: 430.5 g/mol
InChI Key: MGBVVVMSDVIDIB-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (around 70°C) with catalysts such as zinc chloride (ZnCl₂·2H₂O) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 6-(3,5-dimethylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H22N4O4/c1-5-32-24(31)18-13-17-20(25-19-8-6-7-9-28(19)23(17)30)27(4)21(18)26-22(29)16-11-14(2)10-15(3)12-16/h6-13H,5H2,1-4H3

InChI Key

MGBVVVMSDVIDIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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